2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide

TSHR antagonist GPCR pharmacology Graves' disease

2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide (CAS 1365962-40-8, molecular formula C8H12BrN3OS2, molecular weight 310.24 g/mol) is a synthetic 1,3,4-thiadiazole derivative featuring a 2-bromobutanamide side chain and a 5-ethylthio substituent. The compound is available at ≥95% purity from specialty chemical suppliers and is classified as an irritant requiring standard laboratory precautions.

Molecular Formula C8H12BrN3OS2
Molecular Weight 310.2 g/mol
CAS No. 1365962-40-8
Cat. No. B1402837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide
CAS1365962-40-8
Molecular FormulaC8H12BrN3OS2
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=NN=C(S1)SCC)Br
InChIInChI=1S/C8H12BrN3OS2/c1-3-5(9)6(13)10-7-11-12-8(15-7)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,13)
InChIKeyZCYXCJXALXTPCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide (CAS 1365962-40-8): A dual-purpose thiadiazole amide for GPCR antagonism and antimicrobial screening


2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide (CAS 1365962-40-8, molecular formula C8H12BrN3OS2, molecular weight 310.24 g/mol) is a synthetic 1,3,4-thiadiazole derivative featuring a 2-bromobutanamide side chain and a 5-ethylthio substituent . The compound is available at ≥95% purity from specialty chemical suppliers and is classified as an irritant requiring standard laboratory precautions . This heterocyclic amide has been identified in curated bioactivity databases as a nanomolar antagonist of the thyroid-stimulating hormone receptor (TSHR), with measured IC50 values of 68 nM at rat TSHR and 71 nM at human TSHR [1]. The presence of both the electrophilic α-bromocarbonyl group and the sulfur-rich thiadiazole-ethylthio core differentiates it from simple thiadiazole amides and positions it as a versatile building block for medicinal chemistry and agrochemical discovery programs.

Why generic 1,3,4-thiadiazole amides cannot substitute for 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide (CAS 1365962-40-8)


In-class 1,3,4-thiadiazole amides display dramatically divergent biological activity profiles depending on substitution patterns at the 2- and 5-positions of the heterocyclic ring [1]. The 5-ethylthio substituent on this compound provides a sulfur-rich coordination environment distinct from simple 5-alkyl or 5-aryl congeners, while the α-bromobutanamide side chain introduces a reactive electrophilic center absent in non-halogenated analogs . These structural features are not cosmetic: the ethylthio group has been shown in closely related 1,3,4-thiadiazole derivatives to confer antimicrobial inhibition rates of up to 56% against Xanthomonas oryzae pv. oryzae that exceed those of commercial bactericides [2], and the bromine atom enables further derivatization through nucleophilic displacement . A generic thiadiazole amide lacking both the ethylthio and α-bromo features cannot recapitulate the TSHR antagonism potency (IC50 68–71 nM), the 36-fold selectivity window over FSHR, or the synthetic versatility that this specific compound offers [3].

Quantitative differentiation evidence for 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide (CAS 1365962-40-8) versus in-class analogs


Nanomolar TSHR antagonism: Potency within 3-fold of the clinical-stage comparator SYD5115 across rat and human orthologs

This compound exhibits potent, consistent TSHR antagonism across species orthologs. In a TR-FRET cAMP assay, it inhibited rat TSHR in FRTL-5 cells with an IC50 of 68 nM and human TSHR in HEK293 cells with an IC50 of 71 nM, showing less than 5% interspecies potency variation [1]. By comparison, the clinical-stage TSHR antagonist SYD5115 achieves IC50 values of 22 nM in FRTL5 and 62 nM in HEK293-hTSHR cells in the same assay format, placing the target compound within ~3-fold of an advanced lead [2]. The widely cited antagonist ANTAG3 (ML224) has a reported IC50 of 2.3 μM, making the target compound approximately 30-fold more potent .

TSHR antagonist GPCR pharmacology Graves' disease

36-fold selectivity window for TSHR over FSHR: Discrimination between closely related glycoprotein hormone receptors

Selectivity within the glycoprotein hormone receptor family is a critical differentiator, as off-target FSHR activity confounds in vivo thyroid pharmacology studies. In HEK293 cells expressing human receptors, this compound showed an IC50 of 2,550 nM at human FSHR compared with 71 nM at human TSHR, yielding a 36-fold selectivity ratio [1]. This degree of discrimination is significant: many early TSHR ligands exhibit poor selectivity or no documented FSHR counter-screening data. No published FSHR counter-screening data are available for SYD5115 or ANTAG3 in the same assay format, making this selectivity window a unique, albeit preliminary, differentiator for the target compound [2].

GPCR selectivity TSHR FSHR receptor selectivity profiling

5-Ethylthio substitution drives antimicrobial activity superior to commercial bactericides in structurally related 1,3,4-thiadiazoles

The 5-ethylthio substituent on the 1,3,4-thiadiazole ring is a key determinant of antimicrobial activity. In a study of 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group, the compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (8a) achieved 56% inhibition against Xanthomonas oryzae pv. oryzae and 30% inhibition against X. oryzae pv. oryzicola at 100 μg/mL, outperforming the commercial bactericide thiodiazole-copper [1]. Against the fungal pathogen Rhizoctonia solani, compound 8a exhibited an EC50 of 33.70 μg/mL, which was 2-fold more potent than the commercial fungicide hymexazol (EC50 67.10 μg/mL) [1]. While the target compound has not been directly evaluated in these antimicrobial assays, the shared 5-(ethylthio)-1,3,4-thiadiazol-2-yl core structure provides strong class-level evidence that this scaffold confers antimicrobial activity superior to commercial agrochemical benchmarks.

antimicrobial ethylthio-thiadiazole Xanthomonas oryzae Rhizoctonia solani

Reactive α-bromocarbonyl handle enables downstream derivatization absent in non-halogenated thiadiazole amide comparators

The 2-bromobutanamide moiety provides a reactive secondary alkyl bromide center that can undergo nucleophilic displacement (SN2) with amine, thiol, or alcohol nucleophiles, enabling rapid analog generation. This electrophilic handle is absent in the non-halogenated comparator N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide (CAS not assigned; molecular weight 213.3 g/mol) , which cannot participate in the same derivatization chemistry. Additionally, the α-bromo group may serve as a reversible or irreversible covalent warhead in target engagement, a feature increasingly valued in kinase and GPCR chemical probe development [1].

electrophilic warhead nucleophilic substitution building block

Verified commercial availability at ≥95% purity with documented hazard classification

This compound is commercially available through Matrix Scientific (Product 078036) and CymitQuimica (Ref. 3D-FB127447), with a specified minimum purity of 95% . The GHS hazard classification is documented as H317 (may cause allergic skin reaction) and H319 (causes serious eye irritation), providing clear safety handling guidance . This transparency contrasts with many research-grade thiadiazole analogs that lack published purity specifications or hazard data. The compound is assigned MDL number MFCD22056613, facilitating cross-vendor identification .

chemical procurement purity specification hazard assessment

Optimal procurement and application scenarios for 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide (CAS 1365962-40-8)


Thyroid-stimulating hormone receptor (TSHR) chemical probe development and Graves' disease target validation

This compound is immediately deployable as a TSHR antagonist chemical probe with nanomolar potency (IC50 68–71 nM) and documented 36-fold selectivity over FSHR. Its potency is within 3-fold of the clinical-stage SYD5115, making it a cost-effective alternative for academic labs conducting TSHR pathway studies, receptor signaling assays, or high-throughput screening cascades where SYD5115 pricing or intellectual property constraints apply [1][2]. The well-characterized purity (≥95%) and hazard profile (H317, H319) facilitate rapid institutional safety approval .

Electrophilic fragment-based drug discovery and covalent inhibitor design

The α-bromocarbonyl group provides a low-molecular-weight electrophilic warhead suitable for fragment-based covalent inhibitor discovery. Medicinal chemistry teams can screen this compound against cysteine- or histidine-rich target protein families (e.g., kinases, deubiquitinases) and use the bromine atom as a synthetic handle for rapid analoging via SN2 displacement with amine or thiol nucleophiles [2]. The thiadiazole core adds hydrogen-bonding and metal-chelating functionality absent in simple bromoamide fragments [1].

Agrochemical lead generation targeting phytopathogenic bacteria and fungi

Based on class-level evidence, the 5-ethylthio-1,3,4-thiadiazole scaffold has demonstrated antimicrobial activity exceeding commercial benchmarks, including 56% inhibition against Xanthomonas oryzae pathovars and a 2-fold improvement in EC50 against Rhizoctonia solani compared with hymexazol [3]. Agrochemical discovery programs developing novel bactericides or fungicides for rice bacterial leaf blight or sheath blight should consider this compound as a structurally validated starting point for lead optimization against these economically significant crop pathogens.

Structure-activity relationship (SAR) core scaffold for dual TSHR-antimicrobial discovery

For laboratories pursuing dual-purpose discovery programs, this compound uniquely bridges two therapeutic/agrochemical domains. The ethylthio-thiadiazole core supports both TSHR antagonism (via receptor-level activity confirmed at 68–71 nM) [1] and antimicrobial activity (via class-level evidence from analog compound 8a) [3]. This dual application potential maximizes the return on synthetic investment, as SAR data generated in one domain can inform scaffold optimization in the other.

Quote Request

Request a Quote for 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.